molecular formula C35H58O7 B562203 Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid CAS No. 126251-01-2

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid

Cat. No.: B562203
CAS No.: 126251-01-2
M. Wt: 590.842
InChI Key: REARGUUVUPUXPW-ILLHSJILSA-N
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Description

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid is a natural product found in various plants, including soybeans, peanuts, and wheat. It belongs to the class of phytosterols, which are structurally similar to cholesterol and have been shown to have various health benefits. This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid typically involves the extraction of stigmasterol from plant sources, followed by glycosylation reactions to attach the glucopyranosiduronic acid moiety. The reaction conditions often include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by chemical modification processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, hydroxides, and amines, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds and as a model compound in glycosylation studies.

    Biology: Studied for its role in plant metabolism and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and cholesterol-lowering effects.

    Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and functional foods

Comparison with Similar Compounds

Similar Compounds

    Stigmasterol: A precursor to Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid, known for its cholesterol-lowering and anti-inflammatory properties.

    Beta-sitosterol: Another phytosterol with similar cholesterol-lowering effects and potential therapeutic properties.

    Campesterol: A phytosterol with structural similarities and comparable biological activities.

Uniqueness

This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to other phytosterols. This structural modification also contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O7/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(14-16-34(22,5)27(24)15-17-35(25,26)6)41-33-30(38)28(36)29(37)31(42-33)32(39)40/h10,19-21,23-31,33,36-38H,7-9,11-18H2,1-6H3,(H,39,40)/t20-,21-,23?,24+,25-,26+,27+,28+,29+,30-,31+,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REARGUUVUPUXPW-ILLHSJILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858395
Record name Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126251-01-2
Record name Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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